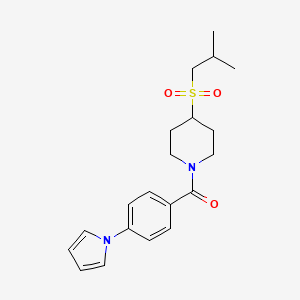

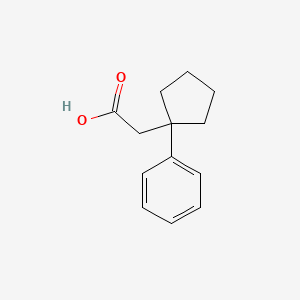

2-amino-N-(3,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(3,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide, also known as DMPI, is a synthetic compound that belongs to the family of indolizine derivatives. DMPI has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

Photoluminescent Materials

Research into the photoluminescent properties of related compounds, such as 6-Amino-8-cyanobenzo[1,2-b]indolizines, reveals their reversible pH-dependent optical properties. These compounds exhibit a unique blue shift in fluorescence emission upon protonation, attributed to C-protonation rather than the anticipated N-protonation. This behavior underlines their potential as photoluminescent materials for various applications, including sensors and optical devices (Outlaw et al., 2016).

Synthesis of Heterocyclic Compounds

The synthesis of ethyl 2‐[(2,2‐dibenzoyl)ethenyl]amino‐3-dimethyl‐aminopropenoate demonstrates its utility in generating fused 3‐aminopyran‐2‐ones, quinolizin-4-one, and pyrimidin-4-ones. This highlights the chemical versatility and potential for generating diverse heterocyclic compounds with significant implications in medicinal chemistry and materials science (Soršak et al., 1998).

Cytotoxicity and Potential Anticancer Activity

The study on 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives sheds light on their synthesis and in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These findings indicate the potential of related compounds in the development of new anticancer drugs, emphasizing the importance of structural variation in enhancing biological activity (Hassan et al., 2014).

Application to Tropical Diseases

The novel synthesis of isoxazoline indolizine amide compounds points to their strategic development for potential application to tropical diseases. This research underlines the significance of the indolizine core structure in medicinal chemistry, especially in the context of infectious diseases prevalent in tropical regions (Zhang et al., 2014).

Dyeing Polyester Fibers and Biological Activity

Research into the synthesis of novel heterocyclic aryl monoazo organic compounds, including selenopheno derivatives, for dyeing polyester fibers demonstrates the multifaceted applications of such compounds. Not only do these compounds exhibit high efficiency in dyeing processes, but they also display significant antioxidant, antitumor, and antimicrobial activities. This underscores the potential of related chemical structures in textile applications with added biological functions (Khalifa et al., 2015).

properties

IUPAC Name |

2-amino-N-(3,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2/c1-15-7-10-18(11-8-15)24(29)23-22(26)21(20-6-4-5-13-28(20)23)25(30)27-19-12-9-16(2)17(3)14-19/h4-14H,26H2,1-3H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXSUJUZVXQIAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=C(C=C4)C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(4-fluorophenoxy)propyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2896369.png)

![2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2896372.png)

![1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B2896381.png)

![3-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline](/img/structure/B2896383.png)

![Methyl 2-(ethylthio)-7-methyl-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2896385.png)

![8-((3,4-Dimethoxyphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2896386.png)

![3-[(2,6-dichlorobenzyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B2896387.png)